
9,10-Anthracenedione, 1,4,5-triamino-8-(methylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5-Triamino-8-(methylamino)anthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of three amino groups and one methylamino group attached to the anthraquinone core. This compound is known for its vibrant color and is often used in dye and pigment industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Triamino-8-(methylamino)anthraquinone typically involves the nitration of anthraquinone followed by reduction and amination steps. The nitration process introduces nitro groups into the anthraquinone structure, which are subsequently reduced to amino groups. The methylamino group is introduced through a methylation reaction .
Industrial Production Methods
In industrial settings, the production of 1,4,5-Triamino-8-(methylamino)anthraquinone involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient conversion .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5-Triamino-8-(methylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,4,5-Triamino-8-(methylamino)anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential use in biological staining and as a marker in various assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Widely used in the dye and pigment industry due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 1,4,5-Triamino-8-(methylamino)anthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its mechanism of action include redox reactions and interactions with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Diaminoanthraquinone
- 1,5-Diaminoanthraquinone
- 1,8-Diaminoanthraquinone
Uniqueness
1,4,5-Triamino-8-(methylamino)anthraquinone is unique due to the presence of three amino groups and one methylamino group, which impart distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
68227-27-0 |
|---|---|
Molekularformel |
C15H14N4O2 |
Molekulargewicht |
282.30 g/mol |
IUPAC-Name |
1,4,5-triamino-8-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H14N4O2/c1-19-9-5-4-8(18)12-13(9)15(21)11-7(17)3-2-6(16)10(11)14(12)20/h2-5,19H,16-18H2,1H3 |
InChI-Schlüssel |
RUAYBNOWTIGMLH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



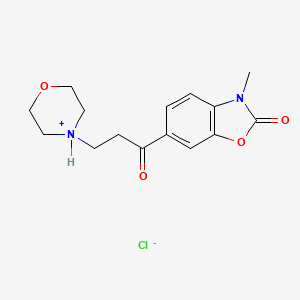
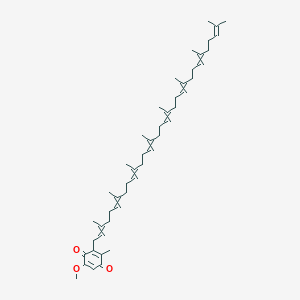

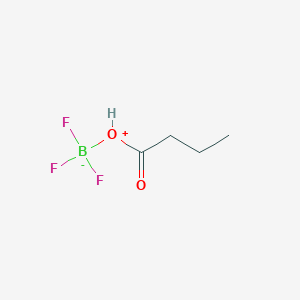

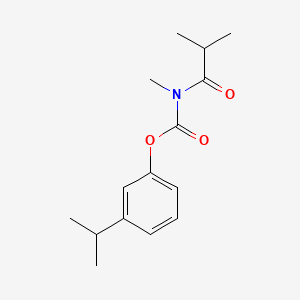


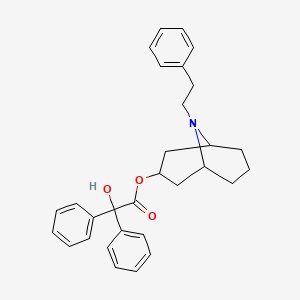
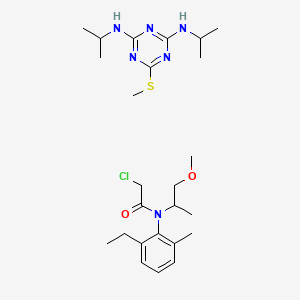
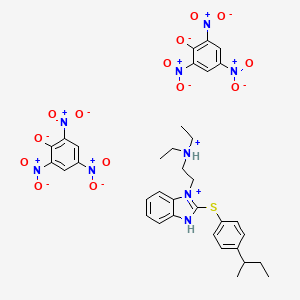
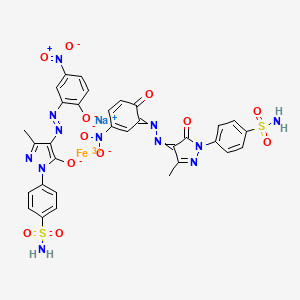
![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
